molecular formula C15H12N2OS3 B2554729 (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 477243-01-9

(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2554729
CAS RN: 477243-01-9
M. Wt: 332.45
InChI Key: QEMIEYLGSJRAQN-FNORWQNLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the compound “(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino) phenyl) thiophen-2-yl) acrylonitrile” was synthesized from readily available triphenylamine derivatives . The reaction of 2-(benzo[d]thiazol-2-yl) acetonitrile with 5-(4-(diphenylamino) phenyl) thiophene-2-carbaldehyde in the presence of piperidine gives a merocyanine dye .

Scientific Research Applications

Benzothiazole and Thiophene Derivatives in Scientific Research

Benzothiazoles and thiophenes are significant heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. Research has extensively explored these compounds for their potential in developing new therapeutic agents.

  • Pharmacological Evaluation of Benzothiazole Derivatives : Benzothiazole derivatives have shown a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make benzothiazole derivatives promising candidates for developing new therapeutic agents (Raut et al., 2020) Raut et al., 2020.

  • Synthetic Utilities of Thiophene Derivatives : Thiophene derivatives have been explored for their synthetic applications and biological interest. They have been involved in the synthesis of various compounds with potential therapeutic properties, indicating the versatility of thiophene as a core structure in drug design (Ibrahim, 2011) Ibrahim, 2011.

  • Structure-Activity Relationships of Thiophene Derivatives : The research on thiophene derivatives has also focused on understanding their structure-activity relationships, which is crucial for designing compounds with enhanced therapeutic properties (Drehsen & Engel, 1983) Drehsen & Engel, 1983.

properties

IUPAC Name

(E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS3/c1-19-15-17-12-6-4-10(9-13(12)21-15)16-14(18)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,16,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMIEYLGSJRAQN-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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